N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C35H30N4O7S and its molecular weight is 650.71. The purity is usually 95%.
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Scientific Research Applications
Quinazolinone Derivatives in Scientific Research
Quinazolinone derivatives are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their diverse biological activities. These compounds have been explored for their potential antimicrobial, anticancer, and antiviral properties, among other applications. The specific chemical compound mentioned might share similar properties or be used in related research contexts.
Antimicrobial and Antioxidant Potential : Quinazolinone derivatives have been synthesized and screened for in vitro antibacterial activities against various bacterial strains. Some derivatives have shown potent inhibitory action, indicating their potential as antimicrobial agents. Additionally, their antioxidant potential has been explored through assays like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) assay method, suggesting some compounds could have significant antioxidant properties (Kumar et al., 2011).
Anticancer Activity : The quest for novel anticancer agents has led to the synthesis of various quinazolinone and benzamide derivatives, some of which have been evaluated for their anti-proliferative activity against cancer cell lines. Certain compounds have demonstrated potent cytotoxic activities, highlighting their potential as anticancer agents (El-hashash et al., 2018).
Antiviral Activity : The synthesis of (quinazolin-4-ylamino)methyl-phosphonates through microwave irradiation has been described, with some compounds displaying activity against the Tobacco mosaic virus (TMV). This suggests that quinazolinone derivatives could have applications in the development of antiviral agents (Luo et al., 2012).
Cancer Chemoresistance Overcoming : Certain quinazolinone derivatives have been identified to overcome cancer chemoresistance through mechanisms such as inhibition of angiogenesis and efflux pump activity. These compounds could be pivotal in enhancing the efficacy of chemotherapy by reversing drug resistance in cancer cells (Mudududdla et al., 2015).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30N4O7S/c1-21-2-4-22(5-3-21)15-36-32(40)18-47-35-38-27-14-31-30(45-20-46-31)13-26(27)34(42)39(35)17-23-6-9-25(10-7-23)33(41)37-16-24-8-11-28-29(12-24)44-19-43-28/h2-14H,15-20H2,1H3,(H,36,40)(H,37,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYFMFRRVEPEVTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-({6-[({[(4-methylphenyl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}methyl)benzamide |
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